![molecular formula C15H14O2 B12303178 2-([1,1'-Biphenyl]-2-yl)propanoic acid](/img/structure/B12303178.png)
2-([1,1'-Biphenyl]-2-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-([1,1’-Biphenyl]-2-yl)propanoic acid is an organic compound belonging to the class of biphenyl derivatives It is characterized by the presence of a biphenyl group attached to a propanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-Biphenyl]-2-yl)propanoic acid typically involves the reaction of biphenyl with propanoic acid under specific conditions. One common method involves the use of benzyl cyanide, dimethyl carbonate, methylbenzene, and sodium methoxide. The mixture is heated to 20-100°C under a pressure of 0.5-6 MPa and allowed to react for 1-10 hours. After the reaction, the byproduct methanol is removed, and the mixture is cooled. Dimethyl sulfate is then added dropwise, and the reaction is maintained at 45-105°C for 1-10 hours. The final product is obtained through basic hydrolysis and acidification, resulting in a high-purity compound with a yield greater than 92% .
Industrial Production Methods
Industrial production of 2-([1,1’-Biphenyl]-2-yl)propanoic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The equipment used is designed to handle high pressures and temperatures, making the production process efficient and cost-effective.
Analyse Des Réactions Chimiques
Types of Reactions
2-([1,1’-Biphenyl]-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The biphenyl group allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.
Major Products Formed
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols or alkanes.
Substitution: Results in various substituted biphenyl derivatives.
Applications De Recherche Scientifique
2-([1,1’-Biphenyl]-2-yl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals .
Mécanisme D'action
The mechanism of action of 2-([1,1’-Biphenyl]-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit prostaglandin-endoperoxide synthase, reducing the production of prostaglandins and pyrogens. This inhibition leads to its anti-inflammatory and analgesic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Flurbiprofen: A non-steroidal anti-inflammatory drug with a similar biphenyl structure.
Ibuprofen: Another propanoic acid derivative with anti-inflammatory properties.
Naproxen: A related compound with analgesic and anti-inflammatory effects.
Uniqueness
2-([1,1’-Biphenyl]-2-yl)propanoic acid is unique due to its specific biphenyl structure, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Propriétés
Formule moléculaire |
C15H14O2 |
|---|---|
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
2-(2-phenylphenyl)propanoic acid |
InChI |
InChI=1S/C15H14O2/c1-11(15(16)17)13-9-5-6-10-14(13)12-7-3-2-4-8-12/h2-11H,1H3,(H,16,17) |
Clé InChI |
YMXMDERILJQYMS-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1C2=CC=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


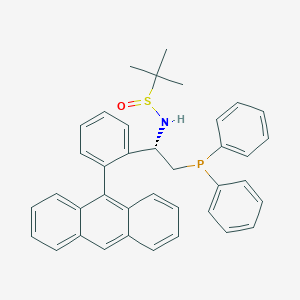
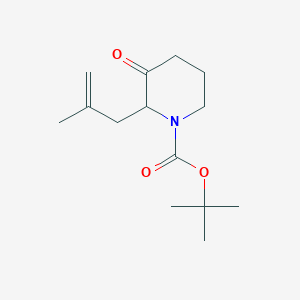
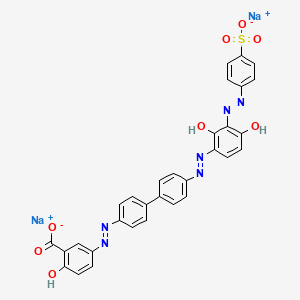

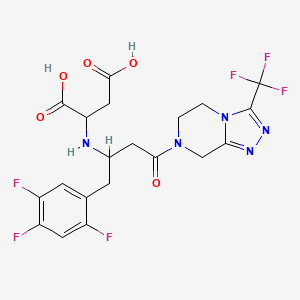


![2-(pyridin-4-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B12303138.png)
![N-[5-[(3-amino-1-phenylpropyl)carbamoyl]-2-chlorophenyl]-2-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)-7-oxo-6H-pyrido[2,3-d]pyrimidine-6-carboxamide;hydrochloride](/img/structure/B12303142.png)
![(2S)-2-({[(2H-1,3-Benzodioxol-5-yl)methyl]carbamoyl}amino)-4-methylpentanoic acid](/img/structure/B12303144.png)
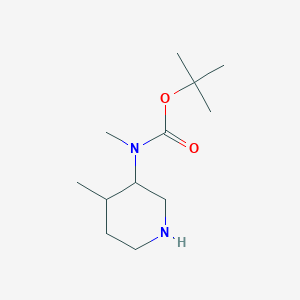
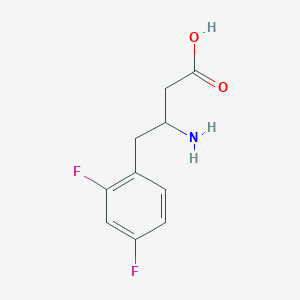
![[11-Ethyl-8,16,18-trihydroxy-13-(hydroxymethyl)-6-methoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B12303170.png)
![rac-(2R,3S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(trifluoromethyl)piperidine-2-carboxylic acid, cis](/img/structure/B12303183.png)
